molecular formula C20H11Cl2N3 B3695645 2-amino-4-(2,4-dichlorophenyl)-6-phenylbenzene-1,3-dicarbonitrile

2-amino-4-(2,4-dichlorophenyl)-6-phenylbenzene-1,3-dicarbonitrile

Cat. No.: B3695645
M. Wt: 364.2 g/mol
InChI Key: XBVURKKATHJNKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-4-(2,4-dichlorophenyl)-6-phenylbenzene-1,3-dicarbonitrile is an organic compound that belongs to the class of aromatic nitriles This compound is characterized by the presence of amino, dichlorophenyl, and phenyl groups attached to a benzene ring, along with two nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(2,4-dichlorophenyl)-6-phenylbenzene-1,3-dicarbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 2,4-dichlorobenzaldehyde with malononitrile in the presence of a base, followed by the addition of aniline and subsequent cyclization to form the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(2,4-dichlorophenyl)-6-phenylbenzene-1,3-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile groups can be reduced to amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include nitro derivatives, primary amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-amino-4-(2,4-dichlorophenyl)-6-phenylbenzene-1,3-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4-(2,4-dichlorophenyl)-6-phenylbenzene-1,3-dicarbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile
  • 2-amino-4-(2,4-dichlorophenyl)-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide

Uniqueness

2-amino-4-(2,4-dichlorophenyl)-6-phenylbenzene-1,3-dicarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological profiles and applications, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

2-amino-4-(2,4-dichlorophenyl)-6-phenylbenzene-1,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Cl2N3/c21-13-6-7-14(19(22)8-13)16-9-15(12-4-2-1-3-5-12)17(10-23)20(25)18(16)11-24/h1-9H,25H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVURKKATHJNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2C#N)N)C#N)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-4-(2,4-dichlorophenyl)-6-phenylbenzene-1,3-dicarbonitrile
Reactant of Route 2
Reactant of Route 2
2-amino-4-(2,4-dichlorophenyl)-6-phenylbenzene-1,3-dicarbonitrile
Reactant of Route 3
2-amino-4-(2,4-dichlorophenyl)-6-phenylbenzene-1,3-dicarbonitrile
Reactant of Route 4
Reactant of Route 4
2-amino-4-(2,4-dichlorophenyl)-6-phenylbenzene-1,3-dicarbonitrile
Reactant of Route 5
Reactant of Route 5
2-amino-4-(2,4-dichlorophenyl)-6-phenylbenzene-1,3-dicarbonitrile
Reactant of Route 6
Reactant of Route 6
2-amino-4-(2,4-dichlorophenyl)-6-phenylbenzene-1,3-dicarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.